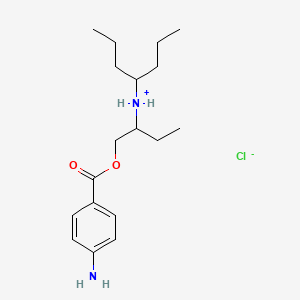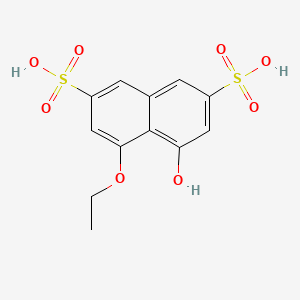
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C${12}$H${12}$O${8}$S${2}$. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxyl groups along with two sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid typically involves the sulfonation of 4-ethoxy-5-hydroxynaphthalene. The process can be outlined as follows:
Starting Material: 4-Ethoxy-5-hydroxynaphthalene.
Sulfonation: The starting material is treated with sulfuric acid (H${4}$) or oleum (a solution of SO${2}$SO$_{4}$) under controlled temperature conditions to introduce the sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions such as temperature, concentration of sulfuric acid, and reaction time are meticulously controlled to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO${3}$).
Reduction: The compound can be reduced to remove the sulfonic acid groups under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO${3}$.
Reducing Agents: Hydrogen gas (H$_{2}$) with a catalyst like palladium on carbon (Pd/C).
Substitution Reagents: Sodium ethoxide (NaOEt) for ethoxy group substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5-naphthoquinone-2,7-disulphonic acid.
Reduction: Formation of 4-ethoxy-5-hydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the dye and pigment industry.
Biology: Employed in biochemical assays and as a staining agent due to its ability to bind to specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its stable chromophore structure.
Mecanismo De Acción
The mechanism by which 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid exerts its effects is primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to participate in aqueous reactions. The hydroxyl and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, making it useful in biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but with an amino group instead of an ethoxy group.
5-Hydroxy-2,7-naphthalenedisulfonic acid: Lacks the ethoxy group.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains an additional hydroxyl group.
Uniqueness
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of dyes and pigments where specific functional groups are required to achieve desired color properties and stability.
Propiedades
Número CAS |
6837-94-1 |
|---|---|
Fórmula molecular |
C12H12O8S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H12O8S2/c1-2-20-11-6-9(22(17,18)19)4-7-3-8(21(14,15)16)5-10(13)12(7)11/h3-6,13H,2H2,1H3,(H,14,15,16)(H,17,18,19) |
Clave InChI |
LCGZDSZETRKQQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC2=CC(=CC(=C21)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


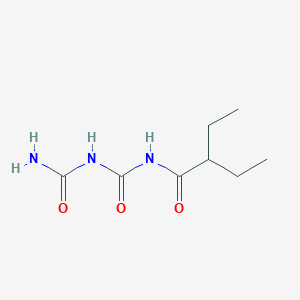
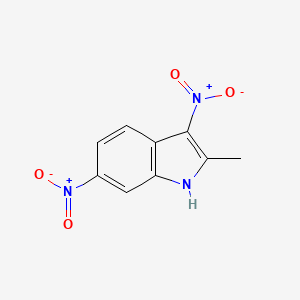


![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
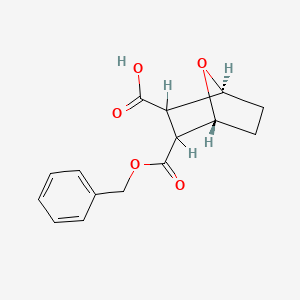
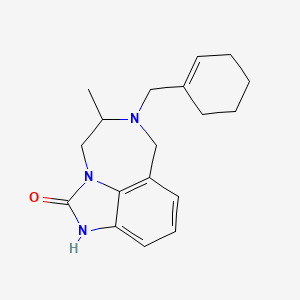
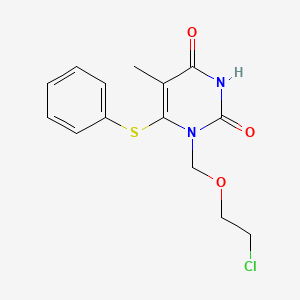
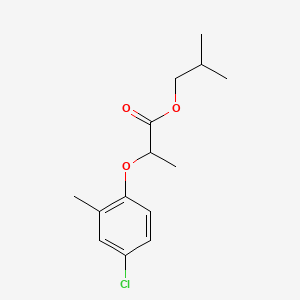
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

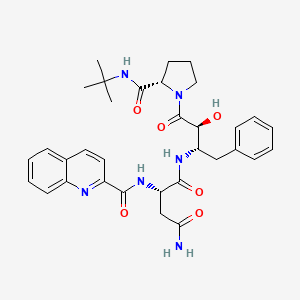
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
